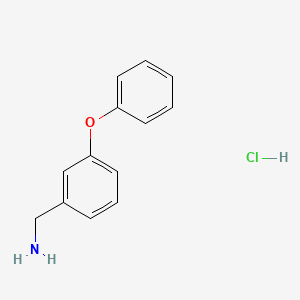

3-Phenoxybenzylamine hydrochloride

描述

Significance as a Research Compound in Advanced Chemical Synthesis and Biological Investigations

3-Phenoxybenzylamine hydrochloride is significant in academic research primarily as a chemical intermediate and a structural fragment for the generation of diverse molecular libraries. Its structure combines a flexible phenoxy ether linkage with a reactive benzylamine (B48309) group, a common feature in biologically active compounds. ontosight.aidrugbank.com The benzylamine core itself is a precursor in the industrial production of numerous pharmaceuticals. wikipedia.orgchemicalbook.com

While extensive research on this compound as a final product is not prominent, its value is realized in its potential for elaboration. The amine group provides a reactive handle for a multitude of chemical transformations, including amidation, alkylation, and reductive amination, allowing chemists to readily attach various functional groups and build molecular complexity.

For instance, the synthesis of the related alpha-adrenergic antagonist Phenoxybenzamine involves the reaction of a phenoxy-containing precursor with other reagents to construct the final, more complex molecule. cancer.govnih.govwikipedia.org This illustrates the type of role a compound like this compound can play in a synthetic pathway, serving as a key building block for a target molecule. In biological investigations, it can be used as a fragment in screening libraries to identify core structures that bind to biological targets, which can then be optimized for potency and selectivity. ontosight.aiacs.org

Conceptual Frameworks for Investigating Novel Chemical Entities in Drug Discovery and Materials Science

The discovery of novel chemical entities (NCEs)—compounds with previously unreported moieties—is a cornerstone of innovation. nih.gov Researchers in drug discovery and materials science employ several conceptual frameworks to navigate the vast chemical space and identify promising new molecules. This compound is a candidate for entry into these discovery pipelines.

In drug discovery , the process of identifying a hit compound and optimizing it into a drug candidate is a multi-stage endeavor. nih.govnih.gov Initial identification often begins with screening large collections of compounds. High-Throughput Screening (HTS) allows for the rapid testing of hundreds of thousands of compounds against a biological target to find initial "hits". nih.gov More advanced methods like DNA-Encoded Libraries (DELs) permit the screening of billions of molecules with great efficiency. Computational approaches, including virtual screening and de novo design, use computer models to predict how molecules will interact with a target, accelerating the identification of promising candidates. mdpi.com Once a hit is identified, a process of lead optimization begins, where chemists systematically modify the structure to improve its properties. nih.govresearchgate.net

In materials science , the focus is on creating new substances with unique and desirable physical or functional properties. fiveable.me The "materials by design" paradigm aims to rationally engineer materials with specific characteristics from the ground up. fiveable.me This can involve:

Computational Screening: Using high-throughput calculations to explore vast arrays of potential materials and predict their properties. fiveable.me

Self-Assembly: Designing molecules that spontaneously organize into larger, functional structures, such as supramolecular materials or metal-organic frameworks (MOFs). fiveable.meutah.edu MOFs, for example, are highly porous materials with applications in gas storage and separation. utah.edu

AI and Machine Learning: Employing artificial intelligence to analyze complex data, predict material behavior, and even automate the discovery process, reducing the need for costly trial-and-error experimentation. northwestern.edullnl.govacs.org

A compound like this compound could serve as a starting point or a modifiable component within these frameworks, providing a core structure to be elaborated upon in the search for new drugs or advanced materials.

| Framework | Discipline | Description |

| High-Throughput Screening (HTS) | Drug Discovery | Rapid, automated testing of large compound libraries to identify molecules with activity against a biological target. nih.gov |

| DNA-Encoded Libraries (DEL) | Drug Discovery | Screening billions of DNA-tagged molecules to efficiently find "hit" compounds for drug targets. |

| Structure-Based/Computational Design | Drug Discovery, Materials Science | Using computer models to design or identify molecules that fit a specific target or have desired properties. researchgate.netfiveable.me |

| Rational Design & Self-Assembly | Materials Science | Systematically designing and synthesizing materials with targeted structures and functions, including highly ordered materials like MOFs. fiveable.meutah.edu |

| AI/Machine Learning | Drug Discovery, Materials Science | Using algorithms to predict properties, optimize structures, and accelerate the discovery of new molecules and materials. northwestern.eduacs.org |

Structure

3D Structure of Parent

属性

IUPAC Name |

(3-phenoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;/h1-9H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFHUUKYIUOHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590025 | |

| Record name | 1-(3-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376637-85-3 | |

| Record name | Benzenemethanamine, 3-phenoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376637-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Development of Novel Synthetic Routes for 3-Phenoxybenzylamine Hydrochloride

The efficient and scalable synthesis of this compound is paramount for its widespread application. Research has focused on developing high-yield and industrially viable synthetic pathways.

Two primary strategies dominate the synthesis of 3-phenoxybenzylamine: the reductive amination of 3-phenoxybenzaldehyde (B142659) and the catalytic hydrogenation of 3-phenoxybenzonitrile (B1587545).

Reductive Amination of 3-Phenoxybenzaldehyde: This is a widely employed method that involves the reaction of 3-phenoxybenzaldehyde with ammonia (B1221849) in the presence of a reducing agent. nih.govmasterorganicchemistry.comyoutube.com The reaction proceeds via the formation of an intermediate imine, which is then reduced to the primary amine. masterorganicchemistry.comyoutube.com Common reducing agents include hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) or hydride reagents like sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). youtube.comnih.gov The choice of catalyst and reaction conditions is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. nih.gov

Catalytic Hydrogenation of 3-Phenoxybenzonitrile: An alternative high-yield route is the catalytic hydrogenation of 3-phenoxybenzonitrile. This method typically employs heterogeneous catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under hydrogen pressure. nih.gov The reaction conditions, including solvent, temperature, pressure, and the presence of additives, are optimized to ensure high conversion and selectivity towards the desired primary amine. nih.govnih.gov While direct data for 3-phenoxybenzonitrile is limited in readily available literature, studies on analogous nitriles like 3-phenylpropionitrile (B121915) have shown that high conversion rates can be achieved, although selectivity can be a challenge to control. nih.govnih.gov

The subsequent treatment of the resulting 3-phenoxybenzylamine with hydrochloric acid affords the stable and crystalline hydrochloride salt.

For industrial applications, the optimization of reaction conditions is critical to ensure cost-effectiveness, safety, and high throughput. In the case of catalytic hydrogenation, parameters such as catalyst loading, hydrogen pressure, and reaction temperature are finely tuned. For instance, in the hydrogenation of related nitriles, mild conditions (30–80 °C, 6 bar) have been utilized. nih.gov The use of co-solvents, such as a mixture of dichloromethane (B109758) and water, and acidic additives can also influence the reaction rate and selectivity. nih.gov

On a laboratory scale, the focus may be more on versatility and ease of execution. Reductive amination using milder reducing agents like sodium borohydride or sodium cyanoborohydride is often preferred. nih.gov These reactions can typically be carried out under less stringent conditions than high-pressure hydrogenations.

| Synthetic Route | Key Reagents & Catalysts | Typical Reaction Conditions | Advantages | Challenges/Considerations |

|---|---|---|---|---|

| Reductive Amination | 3-Phenoxybenzaldehyde, Ammonia, H₂/Pd/C or NaBH₄ | Moderate temperature and pressure (for hydrogenation); Ambient conditions (for NaBH₄) | Versatile, can be adapted for various scales. | Potential for over-alkylation to form secondary/tertiary amines. nih.gov |

| Catalytic Hydrogenation of Nitrile | 3-Phenoxybenzonitrile, H₂, Raney Ni or Pd/C | Elevated temperature and pressure (e.g., 80°C, 6 bar for related nitriles). nih.govnih.gov | Potentially high throughput for industrial scale. | Requires specialized high-pressure equipment; selectivity can be an issue. nih.gov |

Role as a Key Synthetic Intermediate

The utility of this compound is most evident in its role as a precursor for more complex and often biologically active molecules.

3-Phenoxybenzylamine serves as a crucial building block in the synthesis of various agrochemicals, particularly synthetic pyrethroid insecticides. nih.govgoogle.combme.hu Pyrethroids such as permethrin (B1679614) and fenvalerate (B1672596) incorporate the 3-phenoxybenzyl moiety, which is essential for their insecticidal activity. nih.govnih.govgoogle.comwikipedia.org In the synthesis of these compounds, the alcohol precursor, 3-phenoxybenzyl alcohol, is often used, which can be synthesized from 3-phenoxybenzaldehyde, a direct precursor to 3-phenoxybenzylamine. google.comgoogle.com The amine can be readily converted to the alcohol if needed, or used directly in other synthetic transformations.

In the pharmaceutical industry, the 3-phenoxybenzylamine scaffold is a component of various drug candidates and approved medicines. For instance, it is a key intermediate in the synthesis of the antihypertensive drug Phenoxybenzamine. google.comgoogle.com The synthesis involves the reaction of a related phenoxy-isopropyl intermediate with benzyl (B1604629) chloride, followed by chlorination. google.comgoogle.com The structural motif of 3-phenoxybenzylamine is also found in compounds investigated for their potential as antihistamines and other therapeutic agents.

| Target Molecule Class | Specific Example | Role of 3-Phenoxybenzylamine Moiety | Reference |

|---|---|---|---|

| Pyrethroid Insecticides | Permethrin | Core structural component of the alcohol portion of the ester. | nih.govgoogle.combme.hugoogle.com |

| Pyrethroid Insecticides | Fenvalerate | Essential for the biological activity of the insecticide. | nih.govwikipedia.orggoogle.comwho.int |

| Antihypertensive Agents | Phenoxybenzamine | A key precursor in the multi-step synthesis of the drug. | google.comgoogle.com |

Chemical Derivatization Strategies for Structural Diversification

The primary amine functionality of 3-phenoxybenzylamine allows for a wide range of chemical derivatizations, enabling the synthesis of diverse libraries of compounds for various applications.

Common derivatization strategies include:

Acylation: The reaction of 3-phenoxybenzylamine with acyl chlorides or anhydrides readily forms the corresponding amides. This is a robust reaction used to introduce a variety of substituents. libretexts.org

Alkylation: N-alkylation of 3-phenoxybenzylamine with alkyl halides can be used to produce secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often leading to a mixture of products. libretexts.orgrsc.org Reductive amination with other aldehydes or ketones provides a more controlled method for synthesizing secondary amines. masterorganicchemistry.com

Schiff Base Formation: Condensation of 3-phenoxybenzylamine with aldehydes or ketones yields imines, also known as Schiff bases. wikipedia.orgnih.govyoutube.comyoutube.com These compounds are themselves valuable intermediates and can exhibit interesting biological properties. The reaction is typically reversible and can be driven to completion by removing water. youtube.comyoutube.com

Synthesis of Azaheterocycles: The amine group can participate in cyclization reactions to form various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. researchgate.netnovapublishers.com

These derivatization strategies allow chemists to systematically modify the structure of 3-phenoxybenzylamine, fine-tuning its physicochemical and biological properties for specific applications.

Methodologies for Introducing Specific Functional Groups

The primary route to synthesizing 3-phenoxybenzylamine involves the introduction of the amine functional group onto the 3-phenoxybenzaldehyde backbone. Reductive amination stands out as a highly effective and widely employed method for this transformation. This process typically involves the reaction of 3-phenoxybenzaldehyde with an amine source, followed by the reduction of the resulting imine intermediate.

Reductive Amination with Ammonia:

The direct reductive amination of 3-phenoxybenzaldehyde with ammonia is a primary method for the synthesis of 3-phenoxybenzylamine. This reaction can be catalyzed by a variety of metal-based catalysts, offering a green and atom-efficient pathway. The choice of catalyst and reaction conditions plays a crucial role in the selectivity and yield of the primary amine, minimizing the formation of secondary and tertiary amine byproducts. nih.govorganic-chemistry.org

Recent advancements have focused on the use of earth-abundant 3d metal catalysts, such as iron and cobalt, as more sustainable alternatives to precious metal catalysts like platinum or palladium. nih.govd-nb.info For instance, an iron-based catalyst system has demonstrated broad functional group tolerance and can be utilized with aqueous ammonia, enhancing the green credentials of the synthesis. nih.govd-nb.info The reaction proceeds through the formation of an imine intermediate, which is then catalytically hydrogenated to yield the target primary amine. researchgate.net

| Catalyst System | Aldehyde/Ketone Substrate | Nitrogen Source | Reducing Agent | Solvent | Key Features | Reference |

| Iron-based catalyst on N-doped SiC | Aryl, Alkyl, Heterocyclic Ketones & Aldehydes | Aqueous Ammonia | H₂ | Water | Reusable, broad functional group tolerance, earth-abundant metal. | nih.govd-nb.info |

| Amorphous Co particles | Aldehydes | Aqueous Ammonia | H₂ | Not specified | High selectivity, mild conditions (80 °C, 1-10 bar). | organic-chemistry.org |

| Ni/SiO₂ | Benzaldehyde | Ammonia | H₂ | Not specified | Enables flexible synthesis of primary, secondary, and tertiary amines. | researchgate.net |

| Pt/CoFe-LDH | Benzaldehyde | Aqueous Ammonia | H₂ | Isopropanol (B130326) | High activity and selectivity compared to conventional catalysts. | researchgate.net |

The general reaction pathway for the reductive amination of an aldehyde with ammonia can be visualized as follows:

Imine Formation: The aldehyde reacts with ammonia to form a hemiaminal, which then dehydrates to form an imine.

Reduction: The imine is then reduced to the corresponding primary amine in the presence of a reducing agent and a catalyst. researchgate.net

Exploration of Novel Derivatizing Reagents and Reaction Mechanisms

The derivatization of the primary amine group in 3-phenoxybenzylamine is crucial for various applications, including analytical characterization and the synthesis of more complex molecules. This involves reacting the amine with a derivatizing agent to introduce a new functional group, which can alter the molecule's physical and chemical properties.

Acylation Reagents:

Acylation is a common derivatization strategy for primary amines. Fluorinated anhydrides, such as heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA), are frequently used. nih.govnih.gov These reagents react with the amine to form stable amide derivatives. The introduction of fluorine atoms enhances the volatility and detectability of the derivatives in gas chromatography-mass spectrometry (GC-MS) analysis. nih.govnih.gov A comparative study on amphetamine-related drugs demonstrated that PFPA provided the best sensitivity for GC-MS analysis. nih.gov

| Derivatizing Reagent | Analyte Type | Analytical Technique | Key Advantages | Reference |

| Pentafluoropropionic anhydride (PFPA) | Amphetamines, Cathinones | GC-MS | High sensitivity. | nih.govnih.gov |

| Heptafluorobutyric anhydride (HFBA) | Amphetamines, Cathinones | GC-MS | Improves chromatographic shape. | nih.govnih.gov |

| Trifluoroacetic anhydride (TFAA) | Amphetamines, Cathinones | GC-MS | Common acylation reagent. | nih.govnih.gov |

Reagents for Fluorescence Derivatization:

For sensitive detection using high-performance liquid chromatography (HPLC) with fluorescence detection, specific derivatizing agents that introduce a fluorophore are employed. Benzylamine (B48309) itself can act as a fluorescence derivatization agent for certain analytes. sigmaaldrich.com This suggests that derivatives of 3-phenoxybenzylamine could be synthesized to impart fluorescent properties to other molecules.

Reagents for Mass Spectrometry:

To enhance ionization efficiency and facilitate detection by mass spectrometry, particularly for electrospray ionization (ESI), reagents that introduce a permanent charge are valuable. Girard-like reagents, which contain a quaternary ammonium (B1175870) group, are a classic example. nih.gov These reagents react with carbonyl groups, but modified versions can be designed to react with other functionalities, including amines. The permanent positive charge on the resulting derivative significantly improves its signal in the mass spectrometer. nih.gov

The exploration of novel derivatizing reagents continues to be an active area of research, aiming to develop agents with higher reactivity, selectivity, and improved detection characteristics for a wide range of analytical and synthetic applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Determinants for Biological and Chemical Activities

The substitution pattern on both the phenoxy and benzyl (B1604629) rings of the 3-Phenoxybenzylamine core structure is a critical determinant of its interaction with biological targets. The nature, position, and electronic properties of any substituents can dramatically alter the molecule's binding affinity, selectivity, and intrinsic activity.

The aromatic rings of 3-Phenoxybenzylamine can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with complementary residues in a binding pocket. The electron density of these rings, which can be modulated by substituents, influences the strength of these interactions. Electron-donating groups can increase the electron density, potentially enhancing cation-π interactions, while electron-withdrawing groups can create favorable quadrupole interactions. libretexts.orgfiveable.me For instance, in related benzylamine (B48309) derivatives, the introduction of electron-donating or electron-withdrawing groups on the benzyl ring has been shown to significantly impact biological activity. nih.gov

The primary amine group, in its protonated hydrochloride form, is a key site for electrostatic interactions and hydrogen bonding. The positive charge allows for strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in a receptor's active site. nih.gov The hydrogen atoms on the ammonium (B1175870) group can act as hydrogen bond donors, further anchoring the molecule within a binding site. The basicity of the amine, and thus its propensity to be protonated at physiological pH, is influenced by the electronic effects of the rest of the molecule. The aromatic ring, being electron-withdrawing, tends to decrease the basicity of the benzylamine compared to simple alkylamines. libretexts.org

| Substituent Position | Type of Substituent | Potential Impact on Molecular Interactions |

| Phenoxy Ring | Electron-donating (e.g., -OCH₃, -CH₃) | May enhance π-π stacking and cation-π interactions. |

| Phenoxy Ring | Electron-withdrawing (e.g., -Cl, -NO₂) | Can alter the electrostatic potential of the ring, potentially influencing orientation within a binding site. |

| Benzyl Ring | Electron-donating (e.g., -OH, -OCH₃) | Could increase the basicity of the amine, affecting its protonation state and ionic interactions. |

| Benzyl Ring | Electron-withdrawing (e.g., -F, -CF₃) | May decrease the amine's basicity and introduce new potential hydrogen bonding sites. |

This table illustrates the potential effects of substituents based on general principles of medicinal chemistry and SAR studies of related compounds.

The flexibility of the 3-Phenoxybenzylamine hydrochloride molecule, particularly the rotational freedom around the ether linkage and the C-C and C-N bonds of the benzylamine moiety, allows it to adopt various conformations. The specific conformation that is recognized by and binds to a biological target is crucial for its efficacy.

Conformational analysis aims to identify the low-energy, stable conformations of the molecule in different environments. The dihedral angles between the phenyl rings and the orientation of the aminomethyl group relative to the benzyl ring are key conformational parameters. The presence of an ether oxygen introduces a degree of flexibility, allowing the two aromatic rings to adopt a range of spatial arrangements, from a relatively planar to a more twisted conformation. This conformational flexibility can be critical for fitting into a specific binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

QSAR modeling provides a powerful computational framework to correlate the structural or property descriptors of compounds with their biological activities. These models can be instrumental in understanding the key molecular features driving activity and in guiding the design of new, more potent analogs.

The development of a QSAR model for a series of 3-Phenoxybenzylamine analogs would begin with the generation of a dataset of compounds with their corresponding measured biological activities. For each compound, a wide range of molecular descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that relates a subset of these descriptors to the biological activity. nih.gov A robust QSAR model should not only have good statistical significance for the training set of compounds but also possess predictive power for a separate test set of compounds that were not used in the model development. nih.gov For instance, a hypothetical QSAR model for a series of 3-Phenoxybenzylamine derivatives might take the form:

Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

where the descriptors could represent properties like the electrostatic potential on the amine nitrogen or the surface area of the phenoxy ring.

Once a validated QSAR model is established, it becomes a valuable tool in the lead optimization process. Instead of synthesizing and testing a large number of compounds in a trial-and-error fashion, the model can be used to predict the activity of virtual compounds before they are synthesized. acs.orgchemicalbook.com

This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have improved activity. For example, if a QSAR model indicates that a more positive electrostatic potential on a specific region of the molecule is correlated with higher activity, chemists can design new analogs with substituents that would enhance this property. This rational, data-driven approach can significantly accelerate the drug discovery process by focusing resources on the most promising chemical space.

Structure-Property Relationships in Advanced Material Science Contexts

Beyond its potential biological applications, the structural features of this compound also suggest possible roles in materials science. The presence of aromatic rings and a polar amine group can impart specific physical and chemical properties to materials.

Aromatic amines are known to be building blocks for various functional materials. whamine.com The phenoxy and benzyl groups in this compound can contribute to the thermal stability and mechanical properties of polymers if incorporated into a polymer backbone. The ability of the aromatic rings to engage in π-stacking can influence the self-assembly and electronic properties of organic materials.

The amine hydrochloride group introduces polarity and the potential for hydrogen bonding, which can be exploited in the design of materials with specific surface properties or for creating supramolecular assemblies. The structure-property relationship in this context focuses on how the molecular structure influences macroscopic properties such as conductivity, optical properties, and surface energy. For example, the incorporation of such molecules into a polymer matrix could modify its dielectric constant or its affinity for certain substrates. While specific applications of this compound in materials science are not widely documented, its structural motifs are of interest in the rational design of new materials with tailored properties.

Biological and Pharmacological Research Investigations

Mechanistic Studies of Biological Activity

The biological activity of phenoxybenzamine hydrochloride stems from its ability to interact with and modulate key components of cellular signaling pathways, primarily through receptor antagonism and enzyme inhibition.

Phenoxybenzamine hydrochloride is primarily characterized as a non-selective, irreversible alpha-adrenoceptor antagonist. guidetopharmacology.orgnih.gov It forms a stable, covalent bond with both αlpha-1 and αlpha-2 adrenergic receptors, which prevents the binding of endogenous catecholamines like epinephrine and norepinephrine. nih.govwikipedia.org This non-competitive antagonism results in a long-lasting "chemical sympathectomy." drugbank.com

Beyond its primary targets, research has revealed a broader binding profile. Phenoxybenzamine also acts as an antagonist at serotonin (5-HT) receptors, specifically the 5-HT2A subtype. wikipedia.org Furthermore, studies have demonstrated its activity at dopamine receptors, where it acts as an irreversible antagonist of the D-2 selective dopaminergic ligand binding site. nih.gov This interaction is dose-dependent, leading to a decrease in the number of available D-2 receptors (Bmax) with minimal change in ligand affinity. nih.gov The compound also functions as an inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular processes. drugbank.comnih.gov

Receptor Binding Profile of Phenoxybenzamine

| Receptor Target | Action | Binding Nature | Reference |

|---|---|---|---|

| αlpha-1 Adrenergic Receptors | Antagonist | Irreversible, Covalent | nih.govwikipedia.org |

| αlpha-2 Adrenergic Receptors | Antagonist | Irreversible, Covalent | wikipedia.orgnih.gov |

| Serotonin 5-HT2A Receptor | Antagonist | Irreversible | wikipedia.org |

| Dopamine D2 Receptor | Antagonist | Irreversible | nih.gov |

| Calmodulin | Inhibitor | Covalent | drugbank.comnih.gov |

While the principal mechanism of phenoxybenzamine is receptor blockade, it also exhibits direct enzyme inhibitory activity. It has been identified as an inhibitor of calmodulin, forming covalent adducts with the protein. drugbank.com This inhibition can disrupt the vast array of calcium-dependent signaling pathways that calmodulin regulates.

Recent studies have also uncovered its role as an inhibitor of histone deacetylases (HDACs). This activity is of significant interest in oncology research. Phenoxybenzamine demonstrates a notable inhibitory effect against several HDAC isoforms, with a particular potency against HDAC6.

Histone Deacetylase (HDAC) Inhibition by Phenoxybenzamine

| HDAC Isoform | IC₅₀ (μM) | Inhibitory Potency |

|---|---|---|

| HDAC6 | 0.59 | High |

| HDAC9 | 5.3 | Moderate |

| HDAC5 | 9.8 | Moderate |

IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

Phenoxybenzamine's pharmacological effects are defined by its profound interactions with adrenergic and other neurotransmitter systems. By irreversibly blocking αlpha-adrenoceptors, it effectively prevents the vasoconstrictive actions of norepinephrine and epinephrine. wikipedia.orgboehringer-ingelheim.com This blockade of postsynaptic αlpha-1 receptors in blood vessels leads to vasodilation and a decrease in blood pressure. wikipedia.org The concurrent blockade of presynaptic αlpha-2 receptors can interfere with the negative feedback loop that normally regulates norepinephrine release, which can contribute to side effects such as tachycardia. nih.govwikipedia.org

Its antagonist activity at dopamine and serotonin receptors indicates a broader interaction with central and peripheral nervous systems. wikipedia.orgnih.gov For instance, the blockade of D-2 receptors can be differentiated from its effects on other dopamine receptor subtypes, as studies show that binding to D-3 sites remains largely unaffected at concentrations that eliminate D-2 binding. nih.gov The interaction with the serotonergic system via 5-HT2A receptor antagonism is relevant in the management of conditions characterized by excess serotonin. wikipedia.org

Cellular and Molecular Biological Assay Development

The elucidation of phenoxybenzamine's mechanisms has been facilitated by the development and application of various cellular and molecular assays.

A range of in vitro techniques has been essential for characterizing the activity of phenoxybenzamine. Radioligand binding assays are fundamental in determining its receptor affinity and specificity. For example, competition binding studies using ligands like [3H]yohimbine (for αlpha-2 receptors) and [3H]spiroperidol (for D-2 receptors) have been used to quantify the irreversible nature of its binding and to calculate its inhibitory constants (Ki), with one study reporting a Ki of 108 nM for the αlpha-2 receptor. nih.govnih.gov

Functional assays in cell culture systems are used to evaluate its effects on cellular processes. In cancer research, its anti-tumor properties have been assessed using cell proliferation assays (e.g., MTT assay), wound-healing assays to monitor cell migration, and transwell assays to measure cell invasion. nih.gov Furthermore, neurosphere formation tests and soft agar cloning formation tests have been employed to evaluate its impact on the tumorigenicity of glioma cells. nih.gov

At the cellular level, the primary mechanism of phenoxybenzamine is the alkylation of its target receptors. The compound forms a permanent, covalent bond, likely through an interaction with a cysteine residue located in the third transmembrane helix of adrenergic receptors. wikipedia.org This irreversible binding accounts for the long duration of its action, which persists until new receptors are synthesized by the cell. derangedphysiology.com

The downstream signaling consequences of this binding have been well-documented. For αlpha-1 adrenoceptors, which are Gq-protein-coupled, phenoxybenzamine's antagonism prevents the activation of phospholipase C. derangedphysiology.com This, in turn, inhibits the production of the secondary messengers inositol triphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium release and reduced smooth muscle contraction. derangedphysiology.com In the context of oncology, mechanism studies have shown that phenoxybenzamine can suppress tumor growth by inhibiting the TrkB-Akt signaling pathway in glioma cells. nih.gov

Exploration of Research Potential in Drug Discovery

3-Phenoxybenzylamine hydrochloride is recognized within the scientific community as a versatile chemical intermediate with significant potential in the field of drug discovery. chemimpex.com Its primary role is not as a therapeutic agent itself, but as a foundational molecular scaffold or building block. chemimpex.com Researchers utilize its distinct structure to synthesize a variety of more complex, biologically active molecules. chemimpex.com The unique arrangement of the phenoxy and benzylamine (B48309) groups allows for targeted modifications, facilitating the development of novel compounds aimed at a wide array of therapeutic applications. chemimpex.com

The utility of this compound in identifying new therapeutic avenues is primarily demonstrated through the synthesis and evaluation of its derivatives. As a key intermediate, it serves as a starting point for creating libraries of compounds that can be screened for activity against various biological targets. chemimpex.com

Key research areas where this compound serves as a synthetic precursor include:

Pharmaceutical Development: It is a key component in the synthesis of certain pharmaceuticals, with a notable application in the development of antihistamines and other medications for allergic conditions. chemimpex.com This suggests that derivatives of this compound may target histamine receptors or other pathways involved in the allergic response.

Neuroscience Research: The compound is employed in studies focused on neurotransmitter systems. chemimpex.com By creating derivatives and studying their interactions within the central nervous system, researchers can gain a better understanding of the mechanisms underlying certain neurological disorders and identify potential new drug targets. chemimpex.com

Biochemical Assays: this compound is used to create molecules for biochemical assays designed to assess enzyme activity. chemimpex.com These assays are crucial for probing metabolic pathways and can lead to the identification of enzymes that may serve as novel drug targets for various diseases. chemimpex.com

While specific targets for this compound itself are not detailed in available research, studies on structurally related compounds provide insight into the potential pathways that its derivatives could modulate. For instance, research on derivatives of 3-phenoxybenzoic acid, a related chemical structure, has identified compounds that act as agonists for the peroxisome proliferator-activated receptor γ (PPARγ) and activators of glucokinase, which are significant targets in the treatment of type 2 diabetes. researchgate.net

| Research Area for Derivatives/Related Compounds | Potential Therapeutic Targets/Pathways | Associated Disease Area |

|---|---|---|

| Allergy Medication Development | Histamine Receptors / Allergic Response Pathways | Allergies |

| Neuroscience | Neurotransmitter Systems | Neurological Disorders |

| Diabetes (from related structures) | PPARγ, Glucokinase | Type 2 Diabetes |

Detailed pre-clinical investigation data specifically for this compound is limited in publicly available literature. The research focus appears to be concentrated on the derivatives synthesized from this precursor molecule, rather than on the parent compound itself.

The pre-clinical evaluation of these subsequent derivatives would logically take place in biological models relevant to their intended therapeutic application. For instance:

Derivatives developed as potential antihistamines would likely be tested in cellular assays involving histamine-releasing cells (e.g., mast cells) and in animal models of allergic reaction.

New compounds intended for neuroscience applications would be investigated in neuronal cell cultures and in animal models of specific neurological disorders to assess their effects on brain chemistry, neuronal signaling, and behavior.

These investigations are essential to determine the efficacy, potency, and pharmacological profile of the new molecules synthesized using this compound as a starting material. However, specific findings from such pre-clinical studies on derivatives are not broadly detailed in the context of the parent compound.

Applications in Advanced Chemical and Materials Research

Utility in Agrochemical Research and Formulation Development

The structural motif of a 3-phenoxybenzyl group is a cornerstone in the development of synthetic pyrethroid insecticides, a major class of agrochemicals. While much of the foundational research has centered on 3-phenoxybenzyl alcohol, the amine analogue, 3-Phenoxybenzylamine hydrochloride, presents as a valuable intermediate for the synthesis of novel agrochemically active compounds with potentially enhanced properties.

Development of Novel Agrochemically Active Compounds

The primary application of the 3-phenoxybenzyl moiety in agrochemicals is in the synthesis of pyrethroid insecticides. These synthetic analogues of the natural insecticide pyrethrin are highly effective at controlling a wide range of insect pests in agriculture and public health. The general structure of many pyrethroids consists of an acidic component esterified with an alcohol, frequently 3-phenoxybenzyl alcohol or its α-cyano derivative.

This compound can serve as a precursor to a variety of novel pesticide candidates. Through chemical modification of the amine group, researchers can introduce different functionalities to the molecule, potentially leading to compounds with altered modes of action, improved target specificity, or different resistance profiles compared to existing pyrethroids. For instance, the amine group can be converted into amides, sulfonamides, or other nitrogen-containing heterocycles, each modification offering a new avenue for structure-activity relationship (SAR) studies.

The development of novel agrochemicals is driven by the need to overcome pest resistance to existing products and to meet stricter regulatory requirements for environmental safety. The exploration of derivatives from this compound represents a strategy to create new intellectual property and to introduce next-generation pesticides.

Table 1: Examples of Commercially Important Pyrethroids Containing the 3-Phenoxybenzyl Moiety

| Pyrethroid | Acid Moiety | Alcohol Moiety | Key Features |

| Permethrin (B1679614) | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | 3-Phenoxybenzyl alcohol | First photostable pyrethroid, broad-spectrum insecticide. |

| Cypermethrin | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | α-Cyano-3-phenoxybenzyl alcohol | Higher insecticidal activity than permethrin. |

| Deltamethrin | (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | (S)-α-Cyano-3-phenoxybenzyl alcohol | One of the most potent synthetic pyrethroids. |

| Fenvalerate (B1672596) | 4-chloro-α-(1-methylethyl)benzeneacetic acid | α-Cyano-3-phenoxybenzyl alcohol | Effective against a wide range of pests, including those resistant to other insecticides. |

Research into Enhanced Efficacy and Environmental Profiles of Agrochemicals

A significant driver in modern agrochemical research is the development of compounds that are not only effective at low application rates but also possess favorable environmental profiles. This includes reduced persistence in the environment, lower toxicity to non-target organisms such as pollinators and aquatic life, and a decreased potential for groundwater contamination.

Research into derivatives of this compound can be directed towards these goals. By strategically modifying the molecular structure, it may be possible to enhance the compound's binding affinity to the target site in pests, thereby increasing its efficacy and allowing for lower dosage rates. Concurrently, these modifications can be designed to introduce metabolic pathways that lead to rapid degradation in the environment, reducing the risk of long-term ecological impact.

Integration into Novel Material Formulations

The unique chemical structure of this compound, combining a flexible ether linkage, an aromatic system, and a reactive primary amine, makes it a candidate for incorporation into novel polymer and material formulations. While specific research in this area is not extensively documented, the known reactivity of benzylamines and phenoxy-containing compounds suggests potential applications.

Polymer Synthesis and Characterization for Enhanced Properties

Primary amines are versatile functional groups for polymer synthesis, notably in the formation of polyamides and polyimides. These classes of polymers are known for their high thermal stability, mechanical strength, and chemical resistance. In principle, this compound could be used as a monomer or a modifying agent in the synthesis of such high-performance polymers.

Table 2: Potential Polymer Systems Incorporating this compound

| Polymer Type | Potential Monomer/Reactant | Potential Properties |

| Polyamides | With dicarboxylic acids or their derivatives | Enhanced thermal stability, good mechanical properties, potential for improved solubility in organic solvents. |

| Polyimides | With dianhydrides | High thermal stability, excellent chemical resistance, good dielectric properties. |

| Epoxy Resins | As a curing agent | Modified thermal and mechanical properties of the cured resin. |

Research into Industrial Applications of Modified Materials

The development of new materials with tailored properties is crucial for various industrial sectors. Materials derived from or incorporating this compound could find applications in areas where a combination of thermal stability, chemical resistance, and specific surface properties are required.

For instance, polymers containing the phenoxybenzyl moiety might be suitable for use as coatings, adhesives, or in the fabrication of composite materials for the aerospace and automotive industries. Furthermore, the presence of the phenoxy group could be exploited to create materials with specific surface energies or refractive indices for optical applications. However, it is important to note that this remains a speculative area of research, with a need for experimental validation.

Biochemical Assay Development and Refinement

Amines, particularly aromatic and benzylic amines, are known to interact with various enzymes and receptors in biological systems. This makes them valuable tools in the development and refinement of biochemical assays for drug discovery and diagnostics.

Some sources suggest that this compound is employed in biochemical assays to evaluate enzyme activity. chemimpex.com While specific, detailed research on its use is not widely published, its structural similarity to other biologically active amines provides a basis for its potential utility. For example, the related compound, benzylamine (B48309) hydrochloride, is known to be a substrate for enzymes such as benzylamine oxidase and monoamine oxidase B.

In the context of biochemical assay development, this compound could potentially serve several roles:

As a substrate: For enzymes that can recognize and metabolize the phenoxybenzylamine structure. The enzymatic conversion could be monitored by various detection methods, such as spectrophotometry or fluorescence, to quantify enzyme activity.

As an inhibitor or modulator: To study the active site and mechanism of action of specific enzymes. By binding to an enzyme, it could either inhibit or enhance its activity, providing valuable information for drug design.

As a building block for fluorescent probes: The amine group can be readily derivatized with a fluorophore. Such a probe could be used to visualize the localization of a target protein within a cell or to develop high-throughput screening assays.

The development of such assays is a critical component of the drug discovery pipeline, enabling the identification and characterization of new therapeutic targets and lead compounds.

Contribution to Enzyme Activity Evaluation Platforms

A comprehensive search of scientific databases did not yield specific instances where this compound has been utilized as a key component in the development or functioning of enzyme activity evaluation platforms. Research on structurally related compounds, such as 4-Phenoxybutan-1-amine hydrochloride, has indicated potential as a monoamine oxidase (MAO) inhibitor. This suggests that the broader phenoxyalkylamine scaffold may have relevance in enzyme inhibition studies. However, direct evidence and detailed findings for this compound itself are absent.

Role in Receptor Interaction Studies within Assay Formats

Similarly, specific data on the role of this compound in receptor interaction studies using established assay formats is limited. A patent for the synthesis of novel N-(2-arylethyl)benzylamines as antagonists of the 5-HT6 receptor mentions the use of this compound as a starting material. This indicates its utility as a chemical intermediate in the synthesis of receptor ligands.

Furthermore, research on compounds with similar structural motifs, such as 2-fluoro-3-phenoxybenzylamine hydrochloride, has shown binding affinity to insect ion channels. This points to the potential of the 3-phenoxybenzylamine skeleton to interact with receptor proteins. However, detailed receptor binding assays, including affinity (Kᵢ) or potency (IC₅₀/EC₅₀) values for this compound at specific mammalian receptors, are not documented in the available literature.

Analytical Methodologies for Research and Compound Characterization

Development of Chromatographic Detection Methods

Chromatographic techniques are central to the analytical workflow for 3-phenoxybenzylamine hydrochloride, providing the means to separate the compound from impurities and quantify its presence. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, each with its own set of methodologies and advantages.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method for this compound would involve a reversed-phase column, which is suitable for separating moderately polar compounds.

A well-established approach for the analysis of primary amines such as benzylamine (B48309) involves using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com The pH of the mobile phase is a critical parameter to control the retention and peak shape of the amine. For benzylamine, an acidic mobile phase is often employed to ensure the amine is in its protonated form, which can improve its interaction with the stationary phase and lead to better chromatographic performance. sielc.com The detection is typically carried out using a UV detector, as the phenyl and phenoxy groups in this compound provide strong UV absorbance. sielc.com

A potential HPLC method for this compound is detailed in the table below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| This table presents a hypothetical, yet scientifically plausible, set of HPLC parameters for the analysis of this compound, based on established methods for similar compounds. |

Gas Chromatography (GC) Applications for Compound Analysis

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and thus non-volatile, it can be analyzed by GC after conversion to its more volatile free base form, 3-phenoxybenzylamine. This can be achieved by a simple liquid-liquid extraction from an alkaline aqueous solution.

For the GC analysis of benzylamines, specialized columns are often used to prevent peak tailing, a common issue with amines due to their interaction with active sites on the column. Columns such as those with a wax-based stationary phase or specifically designed for amine analysis are recommended. nih.gov A flame ionization detector (FID) is a common choice for detection due to its general response to organic compounds. However, for higher sensitivity and selectivity, a nitrogen-phosphorus detector (NPD) can be employed, as it provides an enhanced response for nitrogen-containing compounds like 3-phenoxybenzylamine.

A potential set of GC parameters for the analysis of 3-phenoxybenzylamine is outlined below.

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium at 1.2 mL/min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Injection Volume | 1 µL (splitless) |

| This table presents a hypothetical, yet scientifically plausible, set of GC parameters for the analysis of 3-Phenoxybenzylamine, the free base of the hydrochloride salt, based on established methods for similar compounds. |

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be acquired to confirm its structure.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons would be characteristic of the phenoxy, benzyl (B1604629), and amine groups. For instance, the protons on the aromatic rings would appear in the aromatic region (typically 7-8 ppm), and their splitting patterns would reveal their substitution patterns. The benzylic protons adjacent to the nitrogen atom would likely appear as a singlet or a multiplet in the range of 3.5-4.5 ppm.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, with the chemical shifts indicating the electronic environment of each carbon. The carbons of the aromatic rings would resonate in the downfield region (110-160 ppm), while the benzylic carbon would appear around 40-50 ppm.

| ¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts (δ, ppm) | ¹³C NMR (DMSO-d₆, 100 MHz) - Predicted Chemical Shifts (δ, ppm) |

| 8.5-9.0 (br s, 2H, -NH₂⁺) | 157.0 (Ar-C-O) |

| 7.2-7.6 (m, 9H, Ar-H) | 138.0 (Ar-C) |

| 4.0-4.2 (s, 2H, -CH₂-) | 130.0 (Ar-CH) |

| 124.0 (Ar-CH) | |

| 120.0 (Ar-CH) | |

| 119.0 (Ar-CH) | |

| 42.0 (-CH₂-) | |

| This table presents predicted NMR data for this compound based on typical chemical shifts for similar structural motifs. Actual experimental data may vary. |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, electrospray ionization (ESI) would be a suitable ionization technique, as it is a soft ionization method that can generate the protonated molecular ion [M+H]⁺ of the free base (3-phenoxybenzylamine).

The mass spectrum would show a prominent peak corresponding to the molecular weight of the free base plus a proton. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition, providing a high degree of confidence in the compound's identity. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and study its fragmentation pattern, which can provide further structural information. For example, a common fragmentation pathway for benzylamines is the loss of the benzyl group.

Optimization of Pre- and Post-Column Derivatization in Analytical Chemistry

Derivatization is a chemical modification of an analyte to enhance its analytical properties, such as volatility for GC or detectability for HPLC. For this compound, derivatization of the primary amine group can be particularly advantageous. nih.govsigmaaldrich.com

Pre-column derivatization is performed before the sample is injected into the chromatograph. A common derivatizing agent for primary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the amine to form a highly fluorescent derivative. researchgate.net This allows for very sensitive detection using a fluorescence detector in HPLC. Another option is dansyl chloride, which also forms fluorescent derivatives. nih.gov For GC analysis, silylation reagents can be used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) group, which increases the volatility and thermal stability of the compound. sigmaaldrich.com

Post-column derivatization is carried out after the analyte has been separated on the chromatographic column but before it reaches the detector. This approach is useful when the derivatizing reagent itself would interfere with the chromatography. For primary amines, o-phthalaldehyde (B127526) (OPA) is a common post-column derivatization reagent that reacts with the amine in the presence of a thiol to form a fluorescent product. nih.gov

The choice between pre- and post-column derivatization depends on the specific analytical needs, such as the required sensitivity and the complexity of the sample matrix. For trace analysis of this compound, pre-column derivatization with a fluorescent tag followed by HPLC-fluorescence detection would likely be the most sensitive approach.

| Derivatization Strategy | Reagent | Technique | Advantage |

| Pre-column | 9-fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-Fluorescence | High sensitivity, stable derivative |

| Pre-column | Dansyl chloride | HPLC-Fluorescence | Stable derivative, good for di- and polyamines |

| Pre-column | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-FID/MS | Increased volatility and thermal stability for GC |

| Post-column | o-phthalaldehyde (OPA) | HPLC-Fluorescence | Fast reaction, avoids reagent interference with separation |

| This table summarizes potential derivatization strategies for this compound based on its primary amine functionality. |

Enhancement of Detection Sensitivity and Selectivity

Achieving high sensitivity and selectivity is a critical objective in the analysis of this compound, particularly when dealing with trace-level concentrations in complex sample matrices. Various strategies can be employed to enhance the performance of analytical instrumentation in this regard.

Modern analytical techniques, such as tandem mass spectrometry (LC-MS/MS), offer inherently high selectivity and sensitivity. By utilizing multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, significantly reducing background noise and improving the signal-to-noise ratio. The development of a highly sensitive triple quadrupole LC-MS/MS method, for instance, allows for the precise quantification of analytes at very low concentrations. nih.gov For example, a method developed for bexicaserin, a compound with a structural relationship to the target analyte, achieved a lower limit of quantification of 0.1 ng/mL in human plasma. nih.gov This level of sensitivity is accomplished through meticulous optimization of MS parameters, such as collision energy and ion source settings, and the use of an appropriate internal standard. nih.gov

In addition to advanced detection techniques, chemical derivatization can be employed to enhance the detectability of this compound. Derivatization can improve the chromatographic behavior of the analyte and introduce a tag that is more responsive to a specific detector. For instance, in gas chromatography, derivatizing the primary amine group of 3-Phenoxybenzylamine can increase its volatility and thermal stability, leading to sharper peaks and improved sensitivity.

Furthermore, novel approaches in assay development, such as the use of core-shell hybrid nanofibers and silver staining techniques, have been shown to enhance detection sensitivity by up to 10 times in certain applications. nih.gov Isothermal amplification methods like recombinase polymerase amplification (RPA) have also demonstrated the potential to significantly increase sensitivity in various analytical platforms. nih.gov

Improvement of Chromatographic Separation Efficiency

The efficiency of chromatographic separation is paramount for the accurate analysis of this compound, especially when resolving it from structurally similar impurities or metabolites. Separation efficiency is influenced by several factors, including the choice of stationary phase, mobile phase composition, and chromatographic conditions.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The selection of an appropriate HPLC column is critical. A C18 column is often a suitable choice for the reversed-phase separation of moderately polar compounds. The efficiency of the separation can be fine-tuned by optimizing the mobile phase. This includes adjusting the organic modifier (e.g., acetonitrile or methanol) concentration, pH, and the use of additives. For instance, the addition of a small percentage of an amine modifier, such as diethylamine, to the mobile phase can improve peak shape and separation efficiency for basic compounds by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. nih.gov The proportion of organic solvent in the mobile phase also has a predominant impact; decreasing the amount of a stronger eluting solvent like isopropanol (B130326) can lead to increased resolution between chiral compounds. nih.gov

For the separation of enantiomers, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs are widely used and have proven effective for resolving a broad range of racemic compounds. researchgate.net Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster and more efficient separations. researchgate.net

In gas chromatography (GC), the choice of the capillary column is crucial. A column with a trifluoropropylmethyl polysiloxane stationary phase (such as Rtx-200) can provide excellent selectivity for a range of compounds, including those with amine functionalities. nih.gov Optimizing the temperature program is also essential for achieving good resolution and minimizing analysis time. A well-designed temperature gradient allows for the effective separation of compounds with different volatilities. nih.gov

常见问题

Q. What analytical techniques are recommended for characterizing 3-Phenoxybenzylamine hydrochloride in research settings?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the aromatic and aliphatic protons.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities using reverse-phase columns (e.g., C18) with UV detection at 207–220 nm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (C₁₃H₁₃NO·HCl, molecular weight 235.71 g/mol) .

- Melting Point Analysis : Validate consistency with the reported range of 185.5–187°C .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Store in airtight, light-resistant containers at 4°C to prevent degradation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .

- Handling : Use personal protective equipment (PPE) including nitrile gloves and lab coats. Conduct experiments in a fume hood to minimize inhalation risks, as recommended for structurally similar arylcyclohexylamines .

- Stability Testing : Perform accelerated stability studies under varying pH, temperature, and humidity conditions to establish shelf-life parameters .

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized to improve yield and purity?

- Reaction Optimization :

- Use coupling agents like carbodiimides for benzylamine derivatization, as seen in analogous syntheses of arylcyclohexylamines .

- Monitor reaction progress via thin-layer chromatography (TLC) or in-line FTIR to identify intermediate phases.

- Purify via recrystallization using ethanol/water mixtures to remove unreacted phenoxybenzyl precursors .

- Yield Enhancement : Adjust stoichiometric ratios (e.g., excess benzyl chloride) and optimize reaction temperatures (e.g., 60–80°C) to favor amine hydrochloridation .

Q. What strategies resolve contradictions in pharmacological data for this compound analogs?

- Dose-Response Studies : Conduct in vitro assays (e.g., receptor binding or enzyme inhibition) across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Metabolite Profiling : Use LC-MS/MS to detect active metabolites that may contribute to observed discrepancies between in vitro and in vivo results .

- Species-Specific Variability : Compare results across models (e.g., rat vs. human cell lines) to account for differences in cytochrome P450 metabolism .

Q. How can researchers validate an HPLC method for quantifying this compound in biological matrices?

- Method Development :

- Validation Parameters :

Q. What are the degradation pathways of this compound under physiological conditions?

- Hydrolysis Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor via HPLC for cleavage of the benzylamine or phenoxy groups .

- Oxidative Stress Tests : Expose to H₂O₂ or cytochrome P450 enzymes to identify oxidation products (e.g., N-oxide derivatives) .

- Photodegradation : Assess stability under UV light (254 nm) to simulate long-term storage conditions .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s interaction with lipid bilayers?

- Membrane Permeability Assays : Use Franz diffusion cells with synthetic phospholipid membranes (e.g., DOPC/cholesterol) to measure passive diffusion rates .

- Fluorescence Quenching : Employ dansyl-labeled lipid vesicles to quantify binding affinity via fluorescence spectroscopy .

- Molecular Dynamics Simulations : Model interactions using software like GROMACS to predict partitioning behavior .

Q. What computational tools are effective for predicting the pharmacokinetics of this compound?

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate absorption, distribution, and toxicity profiles .

- Docking Studies : Perform molecular docking with AutoDock Vina to identify potential targets (e.g., GPCRs or ion channels) .

- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate structural modifications with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。